Octylamine hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

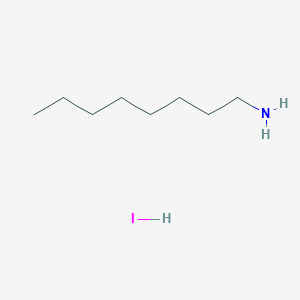

N-Octylammonium iodide, also known as 1-Octanamine, hydriodide (9CI), NOAI, or Octylammonium iodide, is a chemical compound with the empirical formula C8H20IN . It is used in the preparation of perovskite solar cells . Incorporating n-Octylammonium iodide into the perovskite layer can lead to improved stability of the solar cell .

Synthesis Analysis

The precursor n-octylammonium iodide (OAI; CAS 60734-63-6) is used in the preparation of perovskite solar cells .Molecular Structure Analysis

The molecular weight of n-Octylammonium iodide is 257.16 g/mol . The molecular formula is C8H20IN . The InChI is 1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H .Chemical Reactions Analysis

N-Octylammonium iodide is used in the preparation of perovskite solar cells . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .Physical and Chemical Properties Analysis

N-Octylammonium iodide is a powder . It has a molecular weight of 257.16 g/mol . The molecular formula is C8H20IN . The InChI is 1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H .Applications De Recherche Scientifique

Development and Impact of Optical Coherence Tomography (OCT)

Optical coherence tomography (OCT), while not directly related to n-Octylammonium Iodide, represents a significant advancement in ophthalmology and various scientific fields. OCT's development underscores the importance of multidisciplinary collaboration and advanced engineering, which are critical in the evolution of scientific research tools and methodologies. The history and impact of OCT in diagnosing diseases, evaluating progression, and assisting in therapy highlight the dynamic nature of scientific exploration and innovation (Fujimoto & Swanson, 2016).

Polytypism in Lead Iodide (PbI2)

Lead Iodide's study provides insights into the structural diversity of iodide compounds and their potential applications in scientific research. The various polytypes of PbI2, resulting from different layer stacking, demonstrate the complex nature of iodide compounds. This complexity could mirror the research and application potential of n-Octylammonium Iodide in various scientific domains (Beckmann, 2010).

Biomedical Applications of Iron Oxide-Based Nanoparticles

While focusing on iron oxide, this review underscores the broader potential of nanoparticles, including iodide-based ones, in biomedical applications. The discussion on chemical synthesis, surface coating, and functionalization highlights the technical sophistication in developing nanoparticles for drug delivery, imaging, and therapy. Such advancements suggest the possible exploration of n-Octylammonium Iodide in similar applications (El-Hammadi & Arias, 2015).

Mécanisme D'action

Target of Action

The primary target of n-Octylammonium Iodide (OAI) is the perovskite layer in solar cells . This compound plays a crucial role in the preparation of perovskite solar cells .

Mode of Action

n-Octylammonium Iodide interacts with its target by incorporating into the perovskite layer . This incorporation helps reduce the presence of defects and grain boundaries within the perovskite film . The compound also induces a kind of “in-situ healing” effect for the “perovskite/carbon” interface .

Biochemical Pathways

The compound affects the trap-filling process in perovskite solar cells . This process involves the rapid filling (~10 ns) of low-density traps in the bulk of perovskite, followed by the slower filling (~100 ns) of high-density traps at the perovskite/hole transport material interface .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of n-Octylammonium Iodide, we can discuss its distribution and stability within the perovskite solar cells. The compound is known to enhance the long-term stability and durability of the device under operating conditions .

Result of Action

The action of n-Octylammonium Iodide results in a dramatic reduction in the number of trap states (by 50 times), which substantially improves the performance of the device . Moreover, the activation energy (~280 meV) of the dominant hole traps remains similar with and without surface passivation .

Action Environment

The action, efficacy, and stability of n-Octylammonium Iodide are influenced by the environmental conditions within the perovskite solar cells. The compound’s ability to reduce defects and enhance stability is particularly beneficial under the working conditions of these cells .

Safety and Hazards

N-Octylammonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Orientations Futures

N-Octylammonium iodide is used in the preparation of perovskite solar cells . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions . The choice of organic cation, such as n-Octylammonium iodide, in the perovskite layer can contribute to enhancing the power conversion efficiency of the solar cell . Organohalide based perovskites have emerged as an important class of material for solar cell applications .

Analyse Biochimique

Biochemical Properties

n-Octylammonium Iodide plays a significant role in biochemical reactions, particularly in the context of perovskite solar cells

Cellular Effects

n-Octylammonium Iodide has been shown to have a profound impact on the stability of perovskite solar cells . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .

Molecular Mechanism

The molecular mechanism of n-Octylammonium Iodide primarily involves its role in the stabilization of perovskite solar cells . It is incorporated into the perovskite layer, leading to improved stability of the solar cell

Temporal Effects in Laboratory Settings

In laboratory settings, incorporating n-Octylammonium Iodide into the perovskite layer can lead to improved stability of the solar cell . It helps reduce the presence of defects and grain boundaries within the perovskite film, which can enhance the long-term stability and durability of the device under operating conditions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for n-Octylammonium Iodide, 98% involves the reaction of n-Octylamine with Hydroiodic acid.", "Starting Materials": [ "n-Octylamine", "Hydroiodic acid" ], "Reaction": [ "Add n-Octylamine to a round-bottom flask", "Slowly add Hydroiodic acid to the flask while stirring", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with diethyl ether", "Dry the solid under vacuum to obtain n-Octylammonium Iodide, 98%" ] } | |

Numéro CAS |

60734-63-6 |

Formule moléculaire |

C8H20IN |

Poids moléculaire |

257.16 g/mol |

Nom IUPAC |

octylazanium;iodide |

InChI |

InChI=1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H |

Clé InChI |

HBZSVMFYMAOGRS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN.I |

SMILES canonique |

CCCCCCCC[NH3+].[I-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[(chloromethyl)disulfanyl]methane](/img/structure/B6305770.png)

![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)